![molecular formula C10H9BBrNO2 B2945823 6-Bromo-8-methylquinoline-3-boronic acid CAS No. 2377609-15-7](/img/structure/B2945823.png)
6-Bromo-8-methylquinoline-3-boronic acid
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Description
6-Bromo-8-methylquinoline-3-boronic acid is a chemical compound with the CAS Number: 2377609-15-7. It has a molecular weight of 265.9 . The IUPAC name for this compound is (6-bromo-8-methylquinolin-3-yl)boronic acid .
Synthesis Analysis
The primary method for the synthesis of boronic acids, such as 6-Bromo-8-methylquinoline-3-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is performed at low temperatures to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI code for 6-Bromo-8-methylquinoline-3-boronic acid is 1S/C10H9BBrNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5,14-15H,1H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . 6-Bromo-8-methylquinoline-3-boronic acid can potentially be used in such reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.9 . It is recommended to be stored at refrigerated temperatures .Future Directions
The Suzuki–Miyaura coupling reaction, which uses organoboron reagents like 6-Bromo-8-methylquinoline-3-boronic acid, continues to be a widely applied method for carbon–carbon bond formation. Future research may focus on developing new boron reagents and optimizing the conditions for these reactions .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-8-methylquinoline-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation, the organoboron compound (like our 6-Bromo-8-methylquinoline-3-boronic acid) is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and development in organic chemistry .
Action Environment
The action of 6-Bromo-8-methylquinoline-3-boronic acid is influenced by environmental factors such as temperature and the presence of a metal catalyst . The reaction is performed at low temperature to prevent over-alkylation . Additionally, the presence of a palladium catalyst is crucial for the oxidative addition and transmetalation processes .
properties
IUPAC Name |
(6-bromo-8-methylquinolin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BBrNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBFVHFSXSETSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=CC(=C2)Br)C)N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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